
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
Übersicht
Beschreibung
The compound “2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole” contains several functional groups including a bromine atom, a pyridine ring, and a thiadiazole ring. These groups are common in many organic compounds and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic pyridine and thiadiazole rings, and the bromine atom. The presence of nitrogen in the pyridine and thiadiazole rings can also influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving “2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole” are not available, similar compounds are known to undergo reactions such as Suzuki–Miyaura coupling and protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole” would be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy, and the nitrogen atoms in the pyridine and thiadiazole rings might make the compound polar .Wissenschaftliche Forschungsanwendungen
Proton Transfer and Photoreactions
Research on compounds structurally related to 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, such as pyrazolylpyridines, has demonstrated their ability to undergo various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These properties are significant for developing materials with unique optical characteristics, suggesting potential applications of the thiadiazole derivative in photochemical studies or materials science (Vetokhina et al., 2012).
Electroluminescent Materials
Compounds incorporating thiadiazole units have been explored for their electroluminescent properties. Iridium tetrazolate complexes, for example, exhibit a range of emission properties due to the nature of the ancillary ligand. This research indicates that derivatives of thiadiazoles, including potentially 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, may find applications in the development of organic light-emitting diodes (OLEDs) or other electroluminescent devices (Stagni et al., 2008).
Antibacterial and Antimicrobial Activities
Synthetic endeavors around thiadiazole derivatives have demonstrated their potential in creating compounds with significant antibacterial activity. For instance, substituted indolylthiadiazole derivatives have been studied for their effectiveness against various bacterial strains, indicating the potential of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole in contributing to new antimicrobial agents (Singh et al., 2010).
Photovoltaic Applications
Research on conjugated main-chain polymers incorporating thiadiazole units for photovoltaic applications suggests that 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole could be relevant in the design of organic solar cells. The intrinsic properties of thiadiazoles, such as their optical and electronic attributes, play a crucial role in determining the efficiency of these devices (Lee et al., 2010).
Electrochromic Polymers
The use of thiadiazolo[3,4-c]pyridine as an electron acceptor in donor-acceptor-type electrochromic polymers demonstrates the potential of thiadiazole derivatives in developing materials with fast switching times and high coloration efficiency. This suggests applications of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole in electrochromic devices, which can change color in response to an electric field (Ming et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-pyridin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKMPAVMFZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole | |
CAS RN |
412923-47-8 | |
| Record name | 3-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




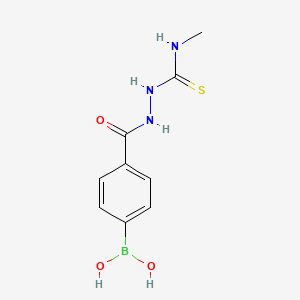
![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
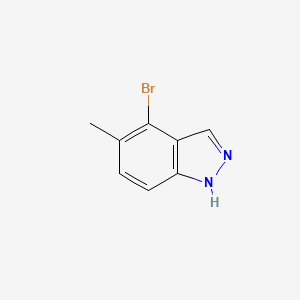
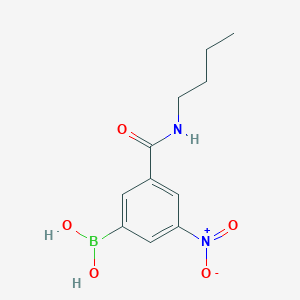
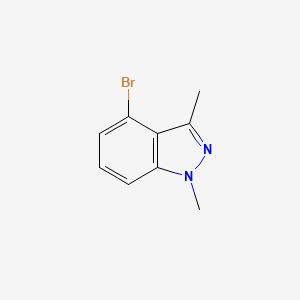
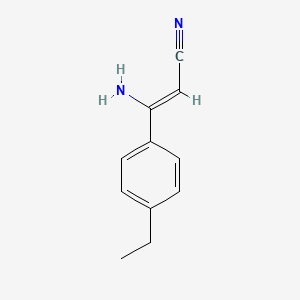
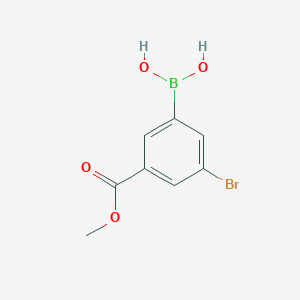
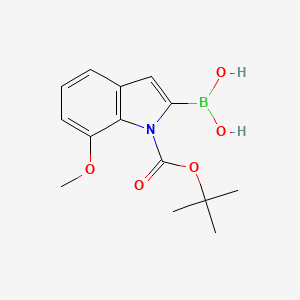
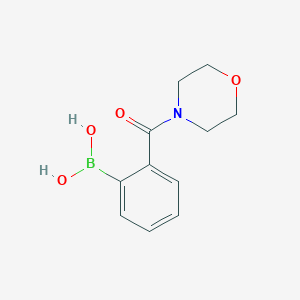
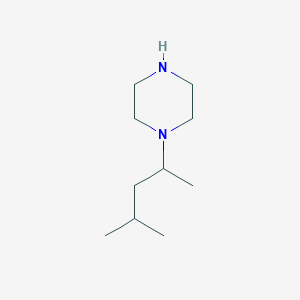
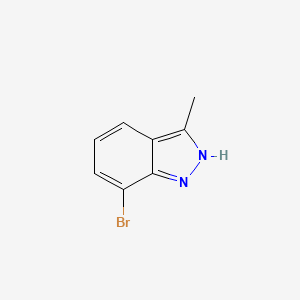
![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)
